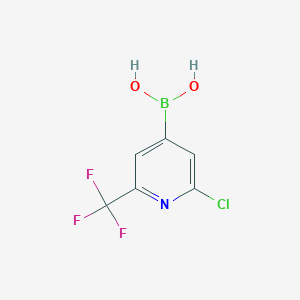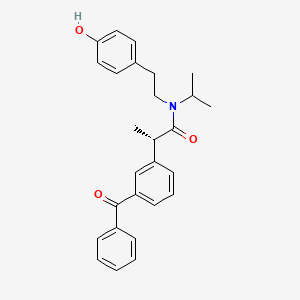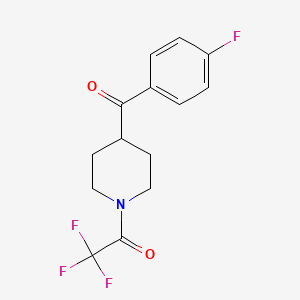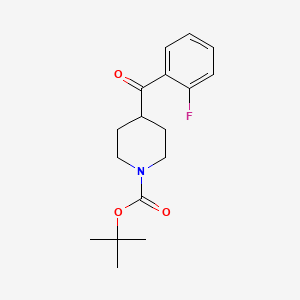
2-クロロ-6-(トリフルオロメチル)ピリジン-4-ボロン酸
説明
“2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid” is a chemical compound with the molecular formula C6H4BCLF3NO2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . Trifluoromethylpyridines (TFMP) and its derivatives, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid” is characterized by the presence of a pyridine ring with a trifluoromethyl group and a boronic acid group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .科学的研究の応用
農薬用途
“2-クロロ-6-(トリフルオロメチル)ピリジン-4-ボロン酸”を含むトリフルオロメチルピリジンは、有効な農薬成分の重要な構造モチーフです . それらは主に、作物を害虫から保護するために使用されます . 例えば、トリフルオロメチルピリジンの誘導体であるフルアジフォップ-ブチルは、農薬市場に初めて導入されたものです . それ以来、20種類以上の新しいトリフルオロメチルピリジン含有農薬がISO共通名を取得しています .
医薬品用途
トリフルオロメチルピリジンは、医薬品業界でも広く使用されています . トリフルオロメチルピリジン部分を含む5つの医薬品が市販承認を受けており、多くの候補が現在臨床試験中です . フッ素原子のユニークな物理化学的特性とピリジン部分のユニークな特性は、トリフルオロメチルピリジン誘導体の生物活性に寄与しています .
獣医用途
獣医業界では、トリフルオロメチルピリジン部分を含む2つの製品が市販承認を受けています . これらの製品は、医薬品業界における対応製品と同様に、トリフルオロメチルピリジン構造のユニークな特性から恩恵を受けています .
金属有機構造体(MOFs)の合成
“2-クロロ-6-(トリフルオロメチル)ピリジン-4-ボロン酸”は、金属有機構造体(MOFs)の合成に使用できます . MOFは、金属イオンまたはクラスターが有機配位子に配位した化合物であり、ガス貯蔵、分離、触媒における潜在的な用途があります .
(トリフルオロメチル)ピリジルリチウムの調製
この化合物は、金属化反応による(トリフルオロメチル)ピリジルリチウムの調製に使用できます . これらのリチウム化合物は、さまざまな有機合成における中間体として役立ちます .
メチオジド塩の合成
“2-クロロ-6-(トリフルオロメチル)ピリジン-4-ボロン酸”は、メチオジド塩の合成にも使用できます . これらの塩は、医薬品化学でしばしば使用されます。なぜなら、それらは薬物化合物の溶解性を向上させることができるからです .
MAGL阻害剤
この化合物は、MAGL阻害剤の合成に使用されています。MAGL阻害剤は、MAGL媒介疾患の治療に役立ちます .
V1a受容体拮抗薬
将来の方向性
作用機序
Target of Action
The primary target of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity is moderate, with an iLOGP of 1.83 . These properties may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reaction . The compound facilitates the formation of new carbon–carbon bonds, which is a key process in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign .
生化学分析
Biochemical Properties
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid plays a crucial role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid can form reversible covalent bonds with diols and other nucleophiles, enabling its use in enzyme inhibition studies and as a molecular probe for detecting biomolecules . Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, making it suitable for use in diverse biochemical applications .
Cellular Effects
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to interfere with enzyme activity and protein function, leading to alterations in cellular processes . For instance, 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular energy production and bios
特性
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJRNQWDVNYDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)
![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)
![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)

![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391833.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)
